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molecular formula C10H21NO B1347234 N-octylacetamide CAS No. 7462-62-6

N-octylacetamide

Cat. No. B1347234
M. Wt: 171.28 g/mol
InChI Key: GLJKLMQZANYKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09433895B2

Procedure details

Dimethylcarbamyl chloride (6.86 g, 63.7 mmol) was added slowly to 10.0 g (63.7 mmol) of N-octyl acetamide in 10 mL of dry toluene and the solution was refluxed under a nitrogen atmosphere for 16 h. The volatile materials were removed on a rotary evaporator in vacuo. The residue, dissolved 30 mL of dichloromethane, was stirred vigorously with a solution of 2.55 g (63.7 mmol) of sodium hydroxide in 40 mL of water for 30 min. Calcium carbonate (2.55 g) was added to the mixture and stirring was continued for an additional 30 min. The organic phase was separated and the aqueous phase was extracted with dichloromethane (30 mL×3). The combined organic phases were dried (calcium carbonate) and the solvent was removed on a rotary evaporator. The residue was distilled at 63-64° C./0.25 Torr to yield 6.2 g (53%) of product (purity 99% by GC). IR 2956, 2925, 2854 (C—H), 1626 (N═C) cm−1. 1H NMR 3.17 (t, 2H, JHH 7.5 Hz, —CH2—N═), 2.86 (s, 6H, —N—(CH3)2); 1.87 (s, 3H, —N═C(CH3)—N); 1.5 (m, 2H, —CH2—CH2—N═); 1.25-1.4 (m, 10H, CH3—(CH2)5—); 0.88 (t, 3H, JHH 7.2 Hz, CH3).
Quantity
6.86 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
2.55 g
Type
reactant
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2](C)[C:3](Cl)=O.[CH2:7]([NH:15][C:16](=O)[CH3:17])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]C.[OH-].[Na+].C(=O)([O-])[O-].[Ca+2]>C1(C)C=CC=CC=1.O>[CH3:1][N:2]([CH3:3])[C:16](=[N:15][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH3:17] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
6.86 g
Type
reactant
Smiles
CN(C(=O)Cl)C
Name
Quantity
10 g
Type
reactant
Smiles
C(CCCCCCC)NC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.55 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2.55 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed under a nitrogen atmosphere for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The volatile materials were removed on a rotary evaporator in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue, dissolved 30 mL of dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with dichloromethane (30 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (calcium carbonate)
CUSTOM
Type
CUSTOM
Details
the solvent was removed on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 63-64° C./0.25 Torr

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(C(C)=NCCCCCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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